molecular formula C21H29IN4O5S B143251 Baehppas CAS No. 129312-14-7

Baehppas

Cat. No. B143251
CAS RN: 129312-14-7
M. Wt: 574.5 g/mol
InChI Key: MCAUSUVACKMLDN-PLXYZFCOSA-N
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Description

Baehppas, also known as baeocystin, is a naturally occurring psychedelic compound found in various mushroom species. It belongs to the same chemical class as psilocybin, which is well-known for its hallucinogenic effects. Baehppas has recently gained attention in the scientific community due to its potential therapeutic applications and unique properties. In

Mechanism Of Action

The exact mechanism of action of baehppas is not fully understood, but it is believed to interact with the serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to changes in neural activity and connectivity, which may explain the psychedelic effects of baehppas.
Biochemical and Physiological Effects:
Baehppas has been shown to induce a range of psychological and physiological effects, including altered perception, mood, and thought processes. It has also been shown to increase heart rate, blood pressure, and body temperature. Baehppas has been found to be well-tolerated and safe in human studies, with few adverse effects reported.

Advantages And Limitations For Lab Experiments

Baehppas has several advantages for lab experiments, including its natural occurrence, low toxicity, and ease of synthesis. However, its low potency and longer duration of action may make it less suitable for certain types of experiments. Additionally, the lack of standardization in baehppas preparations may make it difficult to compare results across studies.

Future Directions

There are several potential future directions for baehppas research. One area of interest is exploring its therapeutic potential in the treatment of mental health disorders, such as depression and addiction. Another area of interest is investigating its unique properties, such as its longer duration of action and lower potency compared to psilocybin. Further research is needed to fully understand the mechanism of action of baehppas and its potential applications in the field of neuroscience.
Conclusion:
In conclusion, baehppas is a naturally occurring psychedelic compound found in various mushroom species. It has potential therapeutic applications in the treatment of mental health disorders and unique properties that make it a promising candidate for further research. Baehppas has been shown to interact with the serotonin receptors in the brain, leading to changes in neural activity and connectivity. It induces a range of psychological and physiological effects, and is well-tolerated and safe in human studies. Future research is needed to fully understand the potential of baehppas in the field of neuroscience.

Synthesis Methods

Baehppas is found in various mushroom species, including Psilocybe baeocystis, Panaeolus cyanescens, and Gymnopilus luteofolius. The synthesis method for baehppas involves the extraction of the compound from these mushrooms using various methods such as liquid-liquid extraction, solid-phase extraction, or chromatography. The purity of the compound can be improved through further purification steps such as recrystallization or distillation.

Scientific Research Applications

Baehppas has potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been shown to have similar effects to psilocybin, including increased empathy, creativity, and openness. Baehppas may also have unique properties that make it a promising candidate for further research, such as its longer duration of action and lower potency compared to psilocybin.

properties

IUPAC Name

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29IN4O5S/c22-14-11-13(5-7-16(14)27)6-8-19(29)24-10-9-23-18(28)4-2-1-3-17-20-15(12-32(17)31)25-21(30)26-20/h5,7,11,15,17,20,27H,1-4,6,8-10,12H2,(H,23,28)(H,24,29)(H2,25,26,30)/t15-,17-,20-,32?/m0/s1/i22-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAUSUVACKMLDN-PLXYZFCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)[125I])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29IN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60926358
Record name N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baehppas

CAS RN

129244-73-1, 129312-14-7
Record name Biotinylamidoethyl-3-(4-hydroxy-3-iodo-phenyl)propionamide alpha-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biotinylamidoethyl-3-(4-hydroxy-3-iodophenyl)propionamide beta-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129312147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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